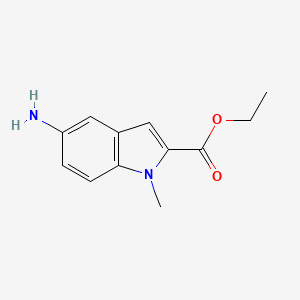

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate

Description

Molecular Architecture and Crystallographic Characterization

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate (C$${12}$$H$${14}$$N$${2}$$O$${2}$$, molecular weight: 218.25 g/mol) features a planar indole core substituted with a methyl group at the N1 position, an amino group at C5, and an ethyl ester moiety at C2 (Figure 1). While direct single-crystal X-ray diffraction data for this compound remains unpublished, structural analogs provide insights into its likely conformation. For example, ethyl 1H-indole-2-carboxylate crystallizes in the monoclinic space group $$P2_1/c$$ with a herringbone packing motif stabilized by N–H···O hydrogen bonds between indole NH and ester carbonyl groups. The introduction of a methyl group at N1 and an amino group at C5 in the target compound is expected to disrupt this dimerization pattern, potentially leading to altered crystal packing dominated by C–H···O interactions or π-stacking.

Table 1: Key structural parameters of related indole carboxylates

| Compound | Space Group | Hydrogen Bonding Motifs | π-Stacking Distance (Å) |

|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | $$P2_1/c$$ | N–H···O (2.877 Å), R$$_2$$$$^2$$(10) | 3.45–3.62 |

| 5-Methoxy-1H-indole-2-carboxylic acid | $$P2_1/c$$ | O–H···O (2.689 Å), C–H···O (3.112 Å) | 3.78 |

Properties

IUPAC Name |

ethyl 5-amino-1-methylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRKJQVJYKGTLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90465442 | |

| Record name | Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71056-58-1 | |

| Record name | 1H-Indole-2-carboxylic acid, 5-amino-1-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71056-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90465442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material

- Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate : This compound serves as the key intermediate, bearing a nitro group at the 5-position, which is subsequently reduced to an amino group.

Reduction Procedure

- Catalyst : 10% palladium on activated carbon (Pd/C)

- Solvent : Methanol (MeOH)

- Atmosphere : Hydrogen gas (H₂)

- Conditions : Stirring at room temperature (~20°C) for approximately 12 hours

Reaction Description

The nitro group on the indole ring is hydrogenated in the presence of Pd/C catalyst under hydrogen atmosphere. This catalytic hydrogenation reduces the nitro substituent to an amino group, yielding this compound with a reported yield of about 77%.

Reaction Scheme Summary

| Step | Reagent/Condition | Transformation | Yield (%) |

|---|---|---|---|

| 1 | Ethyl 1-methyl-5-nitroindole-2-carboxylate | Starting material | — |

| 2 | 10% Pd/C, H₂, MeOH, 20°C, 12 h | Nitro group reduction to amino group | 77 |

Detailed Research Findings and Analysis

Catalytic Hydrogenation Efficiency

- The use of 10% Pd/C as a catalyst in methanol under hydrogen atmosphere is a well-established method for selective reduction of aromatic nitro groups to amines.

- The reaction proceeds smoothly at ambient temperature, minimizing side reactions or degradation of the indole core.

- The 77% yield indicates a relatively high conversion efficiency, suitable for preparative and research-scale synthesis.

Purity and Characterization

- The product is typically characterized by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the presence of the amino group and the integrity of the ester moiety.

- The indole ring system remains intact, and the methyl substitution at the 1-position is preserved during the reduction.

Alternative Synthetic Routes

- While the catalytic hydrogenation of the nitro precursor is the most straightforward and documented method, alternative routes may involve multi-step synthesis starting from simpler indole derivatives, including nitration, reduction, and carboxylation steps to install the necessary functional groups.

- Such multi-step syntheses are more complex and less commonly employed for this compound but may be relevant for structural analog development or when specific isotopic labeling is desired.

Comparative Data Table of Key Parameters

| Parameter | Details |

|---|---|

| CAS Number | 71056-58-1 |

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| Starting Material | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate |

| Catalyst | 10% Palladium on activated carbon |

| Solvent | Methanol |

| Atmosphere | Hydrogen gas |

| Temperature | Room temperature (~20°C) |

| Reaction Time | 12 hours |

| Yield | Approximately 77% |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

Pharmaceutical Development

Precursor in Drug Synthesis

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate serves as an important intermediate in the synthesis of various biologically active compounds. The indole structure is prevalent in many pharmaceuticals, making this compound a valuable building block for developing new drugs targeting a range of diseases, including cancer and neurological disorders .

Anticancer Research

Recent studies have shown that derivatives of indole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, related compounds have been tested for their efficacy against mutant EGFR/BRAF pathways, demonstrating potential as anticancer agents . this compound's structural features may enhance its biological activity, making it a candidate for further exploration in cancer therapeutics.

Biological Interactions

Mechanism of Action

Research indicates that this compound interacts with various biological molecules, including enzymes and receptors. Understanding these interactions is crucial for elucidating the compound's mechanism of action and its therapeutic potential. For example, studies have shown that similar indole derivatives can inhibit specific methyltransferases, which are involved in critical cellular processes .

Potential as Integrase Inhibitors

Indole derivatives have been identified as promising candidates for HIV integrase inhibitors. The binding interactions of these compounds with integrase suggest that they can effectively inhibit viral replication by disrupting the enzyme's function . this compound may share similar properties, warranting further investigation into its antiviral capabilities.

Synthesis and Structural Insights

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often involving catalytic hydrogenation of precursors such as ethyl 1-methyl-5-nitroindole-2-carboxylate . The efficiency and yield of these synthetic routes are critical for scaling up production for research and industrial applications.

Structural Comparisons

The unique combination of an amino group and an ester functional group on the indole ring contributes to the compound's distinct biological activities. Comparative analysis with related compounds highlights its moderate lipophilicity, which may enhance bioavailability compared to more hydrophilic analogs.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural and Functional Group Variations

The biological and chemical properties of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of ethyl 5-amino-1-methyl-1H-indole-2-carboxylate with structurally similar compounds:

Table 1: Comparative Analysis of Key Indole Derivatives

Biological Activity

Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including antiviral, anticancer, and antimicrobial research.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₁₄N₂O₂ and a molar mass of approximately 218.25 g/mol. The compound features an indole ring, which is a common structural motif in many biologically active molecules, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Binding : The indole core can bind to specific receptors and enzymes, modulating their activity. This interaction can lead to significant changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

- Antiviral Activity : Studies have indicated that compounds with similar structures can inhibit viral replication by targeting viral enzymes like integrase. For example, indole derivatives have shown promise as HIV integrase inhibitors, suggesting a potential pathway for this compound .

Antiviral Properties

Research has demonstrated that this compound may exhibit antiviral properties. Its structural analogs have been studied for their ability to inhibit HIV integrase, with some derivatives showing IC50 values as low as 12.41 μM . This indicates a strong potential for development into antiviral agents.

Anticancer Activity

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, related indole compounds have displayed significant antiproliferative activities against A549 lung cancer cells and other rapidly dividing tumor cells .

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.90 μg/mL |

| MRSA | <1 μg/mL |

| Mycobacterium tuberculosis | Notable inhibition observed |

| Candida albicans | Moderate activity (MIC ~7.80 μg/mL) |

These results highlight the compound's potential as a therapeutic agent against resistant strains of bacteria and fungi .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- Antiviral Screening : A study examined the integrase inhibitory activity of related indole derivatives, revealing that structural modifications could enhance antiviral potency significantly .

- Anticancer Research : Another investigation assessed the antiproliferative effects of indole derivatives on various cancer cell lines, emphasizing the importance of the indole structure in mediating these effects .

- Antimicrobial Efficacy : Research on novel indole derivatives demonstrated their effectiveness against antibiotic-resistant strains, particularly MRSA and Mycobacterium tuberculosis, indicating a promising avenue for developing new antimicrobial agents .

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-amino-1-methyl-1H-indole-2-carboxylate?

- Methodological Answer : The synthesis of ethyl indole-2-carboxylate derivatives typically involves multi-step reactions. For analogous compounds, nucleophilic substitution (e.g., bromine replacement with amines) and condensation reactions are common. For example, ethyl 5-bromo-1H-indole-2-carboxylate derivatives undergo substitution with amines under basic conditions (e.g., NaH or K₂CO₃ in DMF) . Hydrolysis of the ethyl ester group using NaOH in ethanol, followed by acid workup, can yield carboxylic acid derivatives for further functionalization .

Q. How can spectroscopic and chromatographic techniques characterize this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR are critical for confirming the indole scaffold, substituent positions (e.g., methyl and amino groups), and ester functionality.

- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry ensures purity and molecular weight verification. For example, ethyl indole derivatives often exhibit molecular ion peaks matching their calculated masses (e.g., ~250–300 g/mol) .

- TLC : Used to monitor reaction progress, with ethyl acetate/hexane (30:70) as a common solvent system .

Q. How does the amino group at position 5 influence the compound’s reactivity and biological activity?

- Methodological Answer : The 5-amino group enhances nucleophilicity, enabling coupling reactions (e.g., amidation or Schiff base formation). In SAR studies, amino-substituted indoles show improved binding to targets like enzymes or receptors compared to halogenated analogs . For example, ethyl 5-carbamoyl-1H-indole-2-carboxylate derivatives exhibit enhanced interactions with hydrophobic protein pockets .

Q. What crystallographic tools can resolve structural ambiguities in derivatives?

- Methodological Answer :

- SHELXL : Refines small-molecule structures using high-resolution X-ray data. It is widely used for determining bond lengths, angles, and torsional parameters .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement and confirm the 3D arrangement of substituents (e.g., methyl and ester groups) .

Q. How can conflicting data on reaction yields be resolved?

- Methodological Answer : Contradictions in yields often arise from solvent polarity, catalyst choice, or temperature. For example:

- Substitution Reactions : Using polar aprotic solvents (DMF) with NaH improves nucleophilic displacement of bromine vs. K₂CO₃ .

- Hydrolysis : Controlled pH during acid workup minimizes byproduct formation .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- Storage : -20°C under nitrogen to prevent oxidation of the amino group .

- Buffer Compatibility : Use PBS (pH 7.4) or DMSO for in vitro studies, avoiding strong acids/bases that hydrolyze the ester .

Methodological Challenges

Q. How to address low yields in amide coupling reactions involving the 5-amino group?

- Methodological Answer :

- Activation : Use HATU or EDCI/HOBt to activate carboxylates for coupling with amines.

- Solvent Optimization : DMF or dichloromethane improves reagent solubility .

Q. What computational methods predict binding modes of this compound with biological targets?

- Methodological Answer :

- Docking (AutoDock Vina) : Models interactions with enzymes (e.g., kinases) using the compound’s 3D structure (SMILES: CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)N)C) .

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

Data Contradictions and Solutions

Q. Why do some studies report conflicting melting points for similar indole derivatives?

- Methodological Answer :

Variations arise from polymorphism or impurities. Recrystallization from ethanol/water mixtures improves purity, while differential scanning calorimetry (DSC) confirms phase transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.